Bis(18-methylnonadecyl) dodecanedioate
Description
Bis(18-methylnonadecyl) dodecanedioate is a high-molecular-weight diester derived from dodecanedioic acid and two 18-methylnonadecyl alcohol moieties. Its structure features a linear 12-carbon dicarboxylic acid backbone esterified with branched alkyl chains (18-methylnonadecyl groups). This compound is characterized by its long, branched hydrophobic chains, which confer unique physicochemical properties such as high thermal stability, low volatility, and resistance to hydrolysis. These attributes make it suitable for specialized industrial applications, including lubricants, plasticizers, and surfactants .
Properties
CAS No. |
156376-94-2 |
|---|---|
Molecular Formula |
C52H102O4 |
Molecular Weight |
791.384 |
IUPAC Name |
bis(18-methylnonadecyl) dodecanedioate |
InChI |
InChI=1S/C52H102O4/c1-49(2)43-37-31-25-19-15-11-7-5-9-13-17-23-29-35-41-47-55-51(53)45-39-33-27-21-22-28-34-40-46-52(54)56-48-42-36-30-24-18-14-10-6-8-12-16-20-26-32-38-44-50(3)4/h49-50H,5-48H2,1-4H3 |
InChI Key |
BIBCGKCLMSISQS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(C)C |
Synonyms |
Dodecanedioic acid, diisoeicosyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include other dialkyl esters of dodecanedioic acid, such as:
- Dimethyl dodecanedioate (C₁₂H₂₂O₄): A short-chain ester with methyl groups.
- Diethyl dodecanedioate (C₁₆H₃₀O₄): An intermediate-chain ester with ethyl groups.
- Bis(2-ethylhexyl) dodecanedioate (C₂₈H₅₂O₄): A branched ester with 2-ethylhexyl substituents.
Table 1: Comparative Physicochemical Properties
Key Observations:
- Molecular Weight and Branched Chains: this compound’s high molecular weight and branching result in superior thermal stability compared to linear esters like dimethyl or diethyl dodecanedioate .
- Applications : While dimethyl dodecanedioate is used in fragrances and pharmaceuticals, the target compound’s bulkier structure aligns with industrial uses requiring hydrophobicity and durability .
Bioactivity and Toxicity Considerations
Unlike ammonium-based surfactants, the absence of charged groups in esters like this compound likely reduces cellular toxicity, making it safer for non-biological applications .
Spectral and Analytical Data
Spectral analysis methods from (e.g., NMR, IR) are critical for differentiating this compound from similar esters. For instance:
- NMR : The compound’s branched alkyl chains produce distinct splitting patterns in proton NMR, contrasting with the simpler spectra of linear-chain esters.
- Mass Spectrometry : High molecular weight and fragmentation patterns help distinguish it from lower-weight analogues like dimethyl dodecanedioate .
Market and Industrial Relevance
The dimethyl ester variant dominates the flavors and fragrances market due to its volatility and compatibility with organic matrices . In contrast, this compound’s niche applications in high-performance lubricants and surfactants reflect its tailored physicochemical profile. Market trends suggest growing demand for such specialized esters in automotive and aerospace industries, where thermal resilience is critical .
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